molecular formula C11H17NO B13595676 1-Amino-2-(3,5-dimethylphenyl)propan-2-ol

1-Amino-2-(3,5-dimethylphenyl)propan-2-ol

Cat. No.: B13595676
M. Wt: 179.26 g/mol
InChI Key: OBNSJEBDANJMQC-UHFFFAOYSA-N
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Description

1-Amino-2-(3,5-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone, with a 3,5-dimethylphenyl substituent. It is a chiral molecule, meaning it has non-superimposable mirror images, which can have significant implications in its chemical behavior and applications.

Preparation Methods

The synthesis of 1-Amino-2-(3,5-dimethylphenyl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol. Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Amino-2-(3,5-dimethylphenyl)propan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form an amine using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-amino-2-(3,5-dimethylphenyl)propan-2-one.

Scientific Research Applications

1-Amino-2-(3,5-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Amino-2-(3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Amino-2-(3,5-dimethylphenyl)propan-2-ol can be compared with other similar compounds, such as:

    1-Amino-2-(2,4-dimethylphenyl)propan-2-ol: This compound has a similar structure but with different methyl group positions on the phenyl ring, which can affect its chemical properties and reactivity.

    1-Amino-2-(3,4-dimethylphenyl)propan-2-ol: Another similar compound with different methyl group positions, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall chemical reactivity.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-amino-2-(3,5-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-8-4-9(2)6-10(5-8)11(3,13)7-12/h4-6,13H,7,12H2,1-3H3

InChI Key

OBNSJEBDANJMQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(CN)O)C

Origin of Product

United States

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